

# Application Notes and Protocols for Buchwald-Hartwig Amination using $Pd_2(dba)_3 \cdot CHCl_3$

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## Compound of Interest

Compound Name: *Tris(dibenzylideneacetone)dipalladium(0)-chloroform*

Cat. No.: B152536

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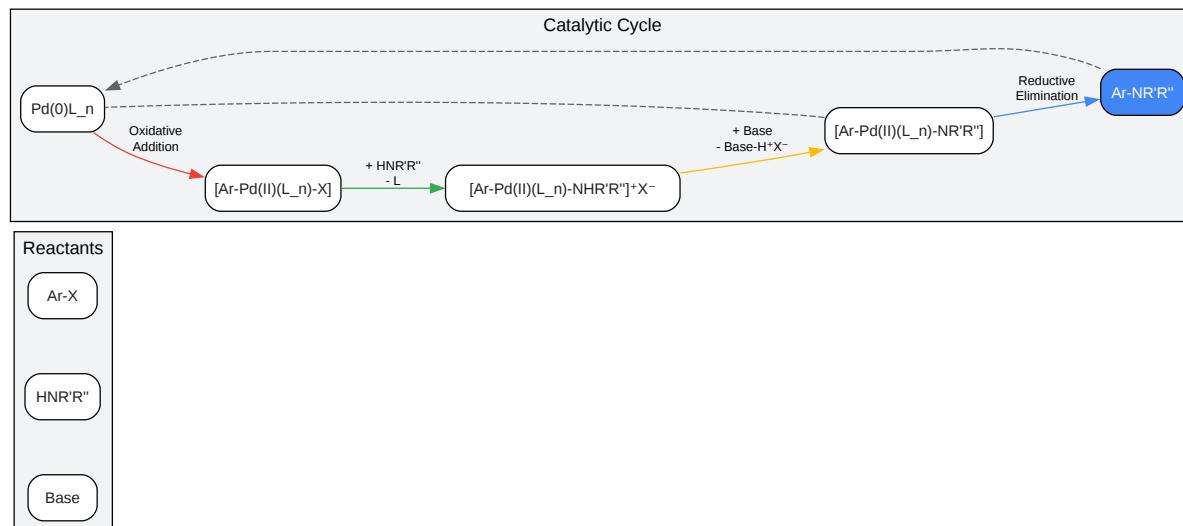
## Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.<sup>[1][2][3]</sup> *Tris(dibenzylideneacetone)dipalladium(0)-chloroform* adduct ( $Pd_2(dba)_3 \cdot CHCl_3$ ) is a stable, air- and moisture-tolerant Pd(0) source that is frequently employed in this transformation.<sup>[1][4]</sup> The dba ligands are easily displaced, allowing for the in-situ formation of the active catalytic species with an appropriate phosphine ligand.<sup>[5]</sup>

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing  $Pd_2(dba)_3 \cdot CHCl_3$  in Buchwald-Hartwig amination reactions.

## Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.<sup>[2][3]</sup>



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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

### Experimental Workflow

A typical experimental workflow for a Buchwald-Hartwig amination reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration to prevent the oxidation of the palladium catalyst and phosphine ligands.

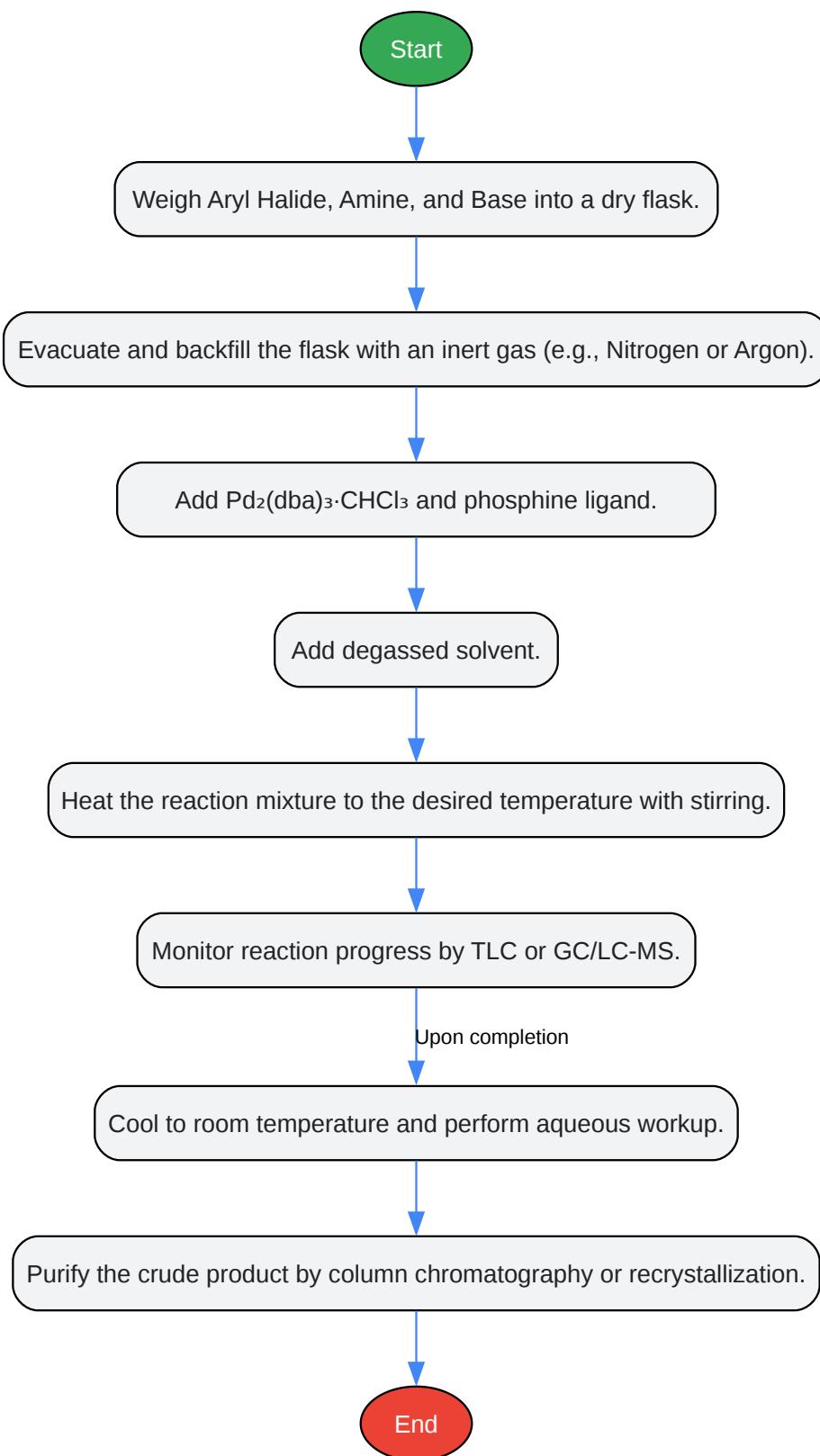
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Figure 2: General experimental workflow for Buchwald-Hartwig amination.

## Data Presentation: Substrate Scope and Reaction Conditions

The choice of ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination and is highly dependent on the specific substrates being coupled. Below is a summary of representative examples using  $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$  as the palladium source.

Aryl Halide	Amine	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chloroanisole	Diphenyl amine	$\text{tBu}_3\text{P} \cdot \text{HB}_4$	NaOtBu	Toluene	Reflux	16	65
Aryl Chlorides (various)	Various Amines	$\text{P}(\text{i-BuNCH}_2\text{CH}_2)_3\text{N}$	NaOtBu/ NaOH	Toluene	100	-	High[6][7]
Aryl Bromide	Secondary Amine	XPhos	t-BuONa	Toluene	150 (MW)	0.5	Moderate [8]
4-Bromotoluene	3,5-Dimethoxyaniline	JohnPhos	NaOtBu	Dioxane	80	1	98[9]
Brominated Benzodiazepine	Aliphatic/Aromatic Amines	XPhos	-	Toluene	-	-	-[10]

## Detailed Experimental Protocols

## Protocol 1: Amination of 4-Chloroanisole with Diphenylamine

This protocol details the synthesis of 4-methoxytriphenylamine.

- Reagents and Materials:

- 4-Chloroanisole (1.05 eq.)

- Diphenylamine (1.0 eq.)
- Pd<sub>2</sub>(dba)<sub>3</sub> (1 mol%)
- Tri-tert-butylphosphonium Tetrafluoroborate (tBu<sub>3</sub>P·HBF<sub>4</sub>) (2 mol%)
- Sodium tert-butoxide (NaOtBu) (2.2 eq.)
- Toluene (degassed)
- Dichloromethane
- Anhydrous Sodium Sulfate
- Silica Gel
- Hexane
- Ethyl Acetate
- Procedure:
  - To a 3-necked round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).
  - Add Pd<sub>2</sub>(dba)<sub>3</sub> (0.287 g, 0.131 mmol, 1 mol%), tBu<sub>3</sub>P·HBF<sub>4</sub> (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).
  - Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
  - Monitor the reaction by TLC (ethyl acetate:hexane = 1:10).
  - After completion, cool the reaction to room temperature and dilute with dichloromethane (300 mL).
  - Filter the suspension and dry the filtrate over anhydrous sodium sulfate.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the desired product.
- Further purification by recrystallization from hexane can be performed if necessary to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).

### Protocol 2: Microwave-Assisted Double Amination of Aryl Bromides[8]

This protocol is suitable for the rapid synthesis of compounds with multiple C-N bonds.

- Reagents and Materials:

- Aryl bromide (1.0 eq.)
- Secondary amine (2.1 eq.)
- $\text{Pd}_2(\text{dba})_3$  (5 mol%)
- XPhos (10 mol%)
- Sodium tert-butoxide ( $\text{t-BuONa}$ ) (2.5 eq.)
- Toluene (anhydrous)
- Chloroform
- Celite

- Procedure:

- In a microwave vial, combine the aryl bromide (1.0 equiv), secondary amine (2.1 equiv),  $\text{Pd}_2(\text{dba})_3$  (5 mol %), XPhos (10 mol %), and  $\text{t-BuONa}$  (2.5 equiv).
- Add anhydrous toluene (4.0 mL/1.0 mmol of aryl bromide).
- Seal the vial and place it in a microwave reactor.
- Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power of 300 W.

- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with chloroform and filter through a pad of Celite.
- Collect the filtrate and concentrate it under reduced pressure.
- Purify the crude material by column chromatography over silica gel or by recrystallization.

### Key Considerations and Troubleshooting

- Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
- Ligand Selection: The choice of phosphine ligand is critical and depends on the substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often highly effective.<sup>[11]</sup> For sterically hindered substrates, proazaphosphatrane ligands in combination with Pd<sub>2</sub>(dba)<sub>3</sub> have shown exceptional performance.<sup>[6][7]</sup>
- Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.<sup>[8]</sup> Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) can also be employed depending on the specific reaction.<sup>[12][13]</sup>
- Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are typically used.<sup>[9][12]</sup>
- Catalyst Deactivation: In some cases, catalyst deactivation can occur. If the reaction stalls, adding a fresh portion of the catalyst and ligand may be beneficial.
- Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. The choice of ligand and reaction conditions can help to minimize this undesired pathway.<sup>[13]</sup>

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